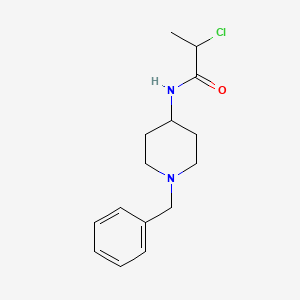
N1-(1-Benzyl-4-piperidyl)-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-Benzyl-4-piperidyl)-2-chloropropanamide is an analytical reference standard that is structurally similar to known opioids . It is a potential impurity in illicit fentanyl preparations . This compound is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of this compound is C22H28N2O • HCl . The compound has a formula weight of 372.9 . The InChi Code is InChI=1S/C22H28N2O.ClH/c1-2-22(25)24(18-20-11-7-4-8-12-20)21-13-15-23(16-14-21)17-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a density of 1.1±0.1 g/cm^3 . The boiling point is 498.8±45.0 °C at 760 mmHg . The compound has a molar refractivity of 108.0±0.4 cm^3 . It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Piperidine derivatives, such as the ones related to N1-(1-Benzyl-4-piperidyl)-2-chloropropanamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds were found to exhibit potent anti-AChE activity, with specific derivatives showing significant potential as antidementia agents due to their ability to increase acetylcholine content in the cerebral cortex and hippocampus of rats. This suggests a potential application in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Hypocholesteremic Agents
Some derivatives have shown hypocholesteremic activity, indicating their potential use in lowering cholesterol levels. This research highlights the diverse pharmacological activities of piperidine derivatives, including the ability to inhibit the incorporation of certain compounds into cholesterol, although no significant reduction in serum cholesterol levels was found in the studied model (O'Brien & Rost, 1970).
Antagonistic Activity on Cannabinoid Receptors
Piperidine derivatives have been explored for their molecular interaction with cannabinoid receptors, specifically as antagonists. This research is crucial for understanding how these compounds can modulate cannabinoid receptor activity, with implications for treating conditions like obesity, addiction, and certain psychiatric disorders (Shim et al., 2002).
Antiplatelet Aggregation Activity
Novel carbamoylpyridine and carbamoylpiperidine analogues have been synthesized and evaluated for their platelet aggregation inhibitory activity. These compounds, including N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide, have shown promise as antiplatelet aggregating agents, suggesting their potential application in preventing thrombotic diseases (Youssef et al., 2011).
Antitumor Activity
N1-(Coumarin-7-yl) amidrazones and related congeners incorporating N-piperazines have demonstrated potent antitumor activity against certain cell lines, indicating the potential of these compounds in cancer therapy (Mustafa et al., 2011).
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12(16)15(19)17-14-7-9-18(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIKFLBCYBWMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

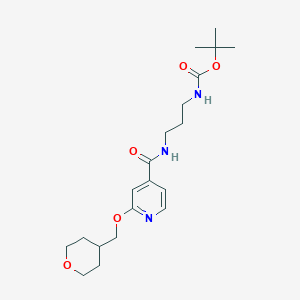
![2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol](/img/structure/B2639949.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2639951.png)
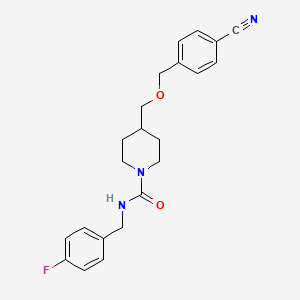
![2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride](/img/structure/B2639955.png)

![4-[2-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2639958.png)
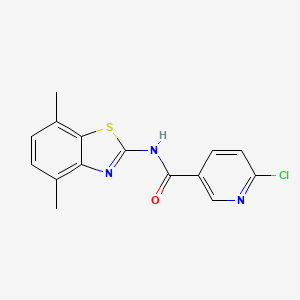

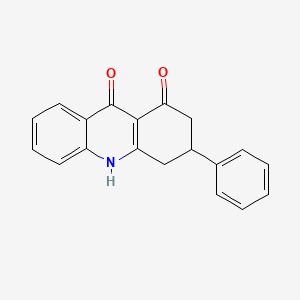
![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639964.png)
![Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate](/img/structure/B2639966.png)
![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639967.png)